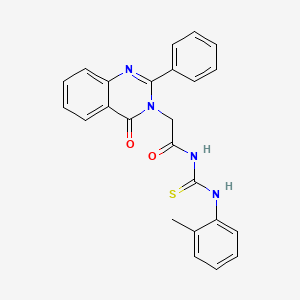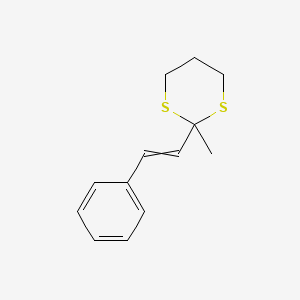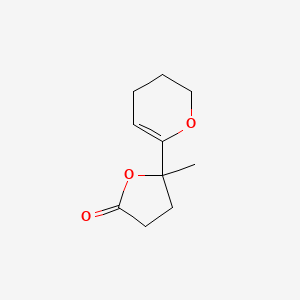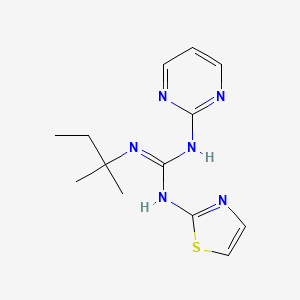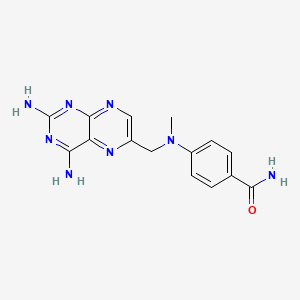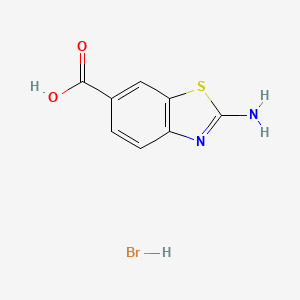
1,1'-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a combination of alkyne and diene functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene typically involves multi-step organic reactions. One common approach is the coupling of benzene derivatives with alkyne and diene precursors under specific conditions. For instance, a palladium-catalyzed cross-coupling reaction can be employed to form the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, potentially incorporating automated systems for monitoring and control.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to convert the alkyne and diene functionalities into alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene involves its interaction with molecular targets through its alkyne and diene functionalities. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene
- 2,9-Dimethyl-1,9-decadiene-5-yne-4,7-diamine
- (3E,7E)-3,4-dimethyldeca-3,7-diene
Uniqueness
1,1’-(2,9-Dimethyldeca-3,7-dien-5-yne-4,7-diyl)dibenzene is unique due to its combination of alkyne and diene functionalities, which provide distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
68893-36-7 |
|---|---|
Fórmula molecular |
C24H26 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(2,9-dimethyl-7-phenyldeca-3,7-dien-5-yn-4-yl)benzene |
InChI |
InChI=1S/C24H26/c1-19(2)17-23(21-11-7-5-8-12-21)15-16-24(18-20(3)4)22-13-9-6-10-14-22/h5-14,17-20H,1-4H3 |
Clave InChI |
FSGFLPJTILQZCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=C(C#CC(=CC(C)C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
![7-Hydroxyspiro[2.4]heptan-4-one](/img/structure/B14472795.png)
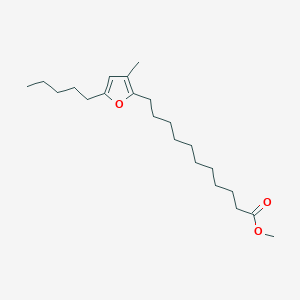
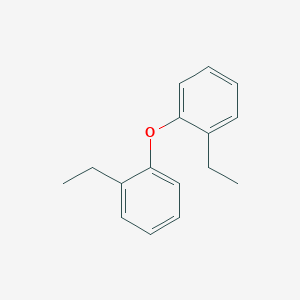
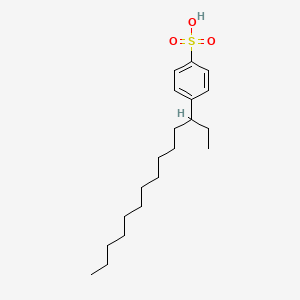
![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
